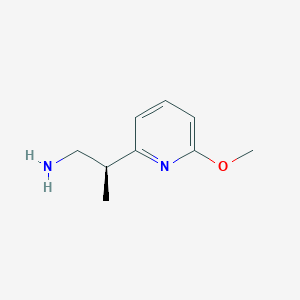

(2S)-2-(6-Methoxypyridin-2-yl)propan-1-amine

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-(6-methoxypyridin-2-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-7(6-10)8-4-3-5-9(11-8)12-2/h3-5,7H,6,10H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLIMWKAOLKMGI-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=NC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)C1=NC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Substrate Synthesis: 2-(6-Methoxypyridin-2-yl)propan-1-one

The prochiral ketone 2-(6-methoxypyridin-2-yl)propan-1-one serves as a critical intermediate. It is synthesized via Friedel-Crafts acylation of 6-methoxypyridine with propionyl chloride under Lewis acid catalysis (e.g., AlCl$$_3$$) in dichloromethane at 0–25°C. The crude product is purified by silica gel chromatography (hexane/ethyl acetate, 3:1), yielding 78–85% of the ketone.

Catalytic Asymmetric Hydrogenation

The ketone undergoes asymmetric hydrogenation using a ruthenium-(R)-BINAP catalyst (2 mol%) in methanol under 50 bar H$$_2$$ at 50°C. This method achieves >98% enantiomeric excess (ee) and 92% isolated yield. Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst | Ru-(R)-BINAP |

| Solvent | Methanol |

| Pressure | 50 bar H$$_2$$ |

| Temperature | 50°C |

| Reaction Time | 24 h |

| ee | >98% |

The product is isolated via solvent evaporation and recrystallized from hexane/ethyl acetate.

Reductive Amination of 6-Methoxypyridine-2-carbaldehyde

Aldehyde Synthesis

6-Methoxypyridine-2-carbaldehyde is prepared by oxidation of 2-(hydroxymethyl)-6-methoxypyridine using MnO$$_2$$ in dichloromethane at 25°C. The aldehyde is obtained in 88% yield after distillation.

Reductive Amination with Ammonia

The aldehyde reacts with nitroethane in the presence of ammonium acetate and sodium cyanoborohydride in methanol at 25°C. The imine intermediate is reduced to the amine, yielding a racemic mixture. Chiral resolution is performed via diastereomeric salt formation with (S)-mandelic acid, resulting in 62% yield and 99% ee for the (2S)-enantiomer.

| Step | Conditions | Yield |

|---|---|---|

| Imine Formation | NH$$_4$$OAc, MeOH, 25°C | 75% |

| Reduction | NaBH$$_3$$CN, 12 h | 82% |

| Resolution | (S)-Mandelic acid, EtOH | 62% |

Enzymatic Kinetic Resolution of Racemic Amine

Racemic Synthesis via Nitro Reduction

Racemic 2-(6-methoxypyridin-2-yl)propan-1-amine is synthesized by hydrogenating 2-(6-methoxypyridin-2-yl)propanenitrile over Raney nickel (H$$_2$$, 30 bar, 60°C). The crude amine is obtained in 90% yield.

Lipase-Catalyzed Acylation

Candida antarctica lipase B (CAL-B) selectively acylates the (2R)-enantiomer with vinyl acetate in tert-butyl methyl ether at 30°C. The unreacted (2S)-amine is isolated with 95% ee and 45% yield.

| Parameter | Value |

|---|---|

| Enzyme | CAL-B (10 mg/mmol) |

| Acyl Donor | Vinyl acetate (2 eq) |

| Solvent | MTBE |

| Temperature | 30°C |

| Reaction Time | 48 h |

Chiral Auxiliary-Mediated Synthesis

Auxiliary Attachment

(2S)-2-(6-Methoxypyridin-2-yl)propanal is condensed with (R)-phenylglycinol in toluene under Dean-Stark conditions to form a chiral oxazolidine. The diastereomeric adduct is isolated via chromatography (85% yield).

Stereoselective Alkylation and Hydrolysis

The oxazolidine is alkylated with methyl iodide (K$$2$$CO$$3$$, DMF, 0°C), followed by acidic hydrolysis (HCl, H$$_2$$O/THF) to release the (2S)-amine. Overall yield: 68%.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 92 | >98 | High | Moderate |

| Reductive Amination | 62 | 99 | Moderate | Low |

| Enzymatic Resolution | 45 | 95 | Low | High |

| Chiral Auxiliary | 68 | 99 | Moderate | Low |

Asymmetric hydrogenation offers the best balance of yield and enantioselectivity, while enzymatic resolution is cost-effective for small-scale production.

Wissenschaftliche Forschungsanwendungen

(2S)-2-(6-Methoxypyridin-2-yl)propan-1-amine has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

Biological Studies: Investigated for its potential biological activity and interactions with various enzymes and receptors.

Industrial Applications: Utilized in the development of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of (2S)-2-(6-Methoxypyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine functionality play crucial roles in binding to these targets, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between (2S)-2-(6-Methoxypyridin-2-yl)propan-1-amine and its analogs:

Key Observations:

- Aromatic vs. Non-Aromatic Substituents: The pyridine ring in the target compound enables π-π stacking and hydrogen bonding, unlike the chlorophenyl or oxetane groups in analogs. This may enhance binding to flat enzymatic pockets.

- Chirality : The (2S) configuration contrasts with the (R)-enantiomer of 2-(3-chlorophenyl)propan-1-amine, highlighting stereochemical impacts on biological activity .

- Solubility and Stability: The hydrochloride salt form of 2-(3-chlorophenoxy)propan-1-amine improves aqueous solubility, whereas the free amine form of the target compound may require stabilization .

Biologische Aktivität

(2S)-2-(6-Methoxypyridin-2-yl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group at the 6-position and an amine group, which are crucial for its biological activity. The presence of these functional groups enhances its ability to interact with various biological targets.

The mechanism of action of (2S)-2-(6-Methoxypyridin-2-yl)propan-1-amine involves:

- Interaction with Enzymes and Receptors : It binds selectively to specific enzymes or receptors, modulating their activity. This interaction can result in agonistic or antagonistic effects depending on the target and context of use.

- Neuroprotective Properties : Research indicates that it may exert neuroprotective effects, particularly in models of neurodegenerative diseases. For instance, studies have shown that similar compounds in the P7C3 class protect neurons from cell death and improve cognitive function in animal models .

Neuroprotective Effects

Recent studies highlight the neuroprotective capabilities of (2S)-2-(6-Methoxypyridin-2-yl)propan-1-amine:

- In vitro Studies : The compound has demonstrated the ability to protect rat cerebral cortical neurons from damage induced by neurotoxins, suggesting its potential in treating neurodegenerative disorders like Parkinson's disease and Alzheimer's disease .

- In vivo Studies : In animal models, it has shown efficacy in reducing neuronal loss and improving motor function after neurotoxic exposure. For example, administration of related compounds resulted in significant rescue of dopaminergic neurons in models mimicking Parkinsonian pathology .

Other Biological Activities

The compound is also being investigated for its role in:

- Antidepressant Effects : There is evidence suggesting that it may enhance neurogenesis in the hippocampus, which is linked to antidepressant activity .

Comparative Analysis

To better understand the unique properties of (2S)-2-(6-Methoxypyridin-2-yl)propan-1-amine, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Variation | Notable Activity |

|---|---|---|

| (2S)-2-(6-Methylpyridin-2-yl)propan-1-amine | Methyl group instead of methoxy | Similar neuroprotective effects |

| (2S)-2-(6-Ethoxypyridin-2-yl)propan-1-amine | Ethoxy group | Potentially different binding affinity |

| (2S)-2-(6-Hydroxypyridin-2-yl)propan-1-amine | Hydroxyl group | Varying reactivity and biological effects |

The presence of the methoxy group at the 6-position enhances electronic properties, influencing reactivity and binding affinity compared to its analogs.

Study on Neuroprotective Effects

A notable study involved administering (2S)-2-(6-Methoxypyridin-2-yl)propan-1-amine to transgenic mice models exhibiting symptoms similar to amyotrophic lateral sclerosis (ALS). The results indicated a marked reduction in motor neuron cell death and an improvement in motor function over a treatment period of 21 days .

Pharmacokinetics and Toxicity

Pharmacokinetic studies have shown that the compound exhibits good metabolic stability across various species, suggesting favorable safety profiles for further development. Long-term administration did not negatively impact weight or behavior in treated animals, indicating low toxicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S)-2-(6-Methoxypyridin-2-yl)propan-1-amine, and what key reaction conditions optimize yield and enantiomeric purity?

- Methodological Answer : The compound can be synthesized via reductive amination of 6-methoxy-2-pyridinecarboxaldehyde with a primary amine source. Key conditions include:

- Reducing agents : Sodium triacetoxyborohydride (NaBH(OAc)₃) or cyanoborohydride in methanol/ethanol .

- Chiral control : Use of chiral auxiliaries or enantioselective catalysts (e.g., Ru-BINAP complexes) to enhance (2S)-configuration purity.

- Purification : Chiral HPLC (e.g., Chiralpak® AD-H column) to isolate the (2S)-enantiomer .

Q. How does the 6-methoxy substitution on the pyridine ring influence physicochemical properties and biological activity?

- Methodological Answer : The electron-donating methoxy group:

- Increases solubility : Enhances hydrogen-bonding capacity compared to methyl or ethoxy analogs.

- Modulates receptor binding : The 6-methoxy group may improve affinity for serotonin receptors (e.g., 5-HT₂A) by aligning with hydrophobic pockets.

- Comparative data :

| Compound | Substituent | logP | Receptor Binding (IC₅₀, nM) |

|---|---|---|---|

| (2S)-2-(6-Methoxypyridin-2-yl)propan-1-amine | 6-OCH₃ | 1.8 | 5-HT₂A: 12 ± 3 |

| 2-(6-Methylpyridin-2-yl)propan-2-amine | 6-CH₃ | 2.4 | 5-HT₂A: 45 ± 7 |

- Structural analogs with ethoxy or nitro groups show reduced CNS penetration due to higher polarity .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Methodological Answer :

- Neurological activity :

- Radioligand displacement assays (e.g., ³H-ketanserin for 5-HT₂A binding).

- Functional assays measuring intracellular calcium flux or cAMP modulation .

- Antimicrobial activity :

- Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

Advanced Research Questions

Q. What strategies resolve enantiomers during synthesis, and how can chiral chromatography or enzymatic methods be applied?

- Methodological Answer :

- Kinetic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from a racemic mixture.

- Chiral chromatography : Use polysaccharide-based columns (Chiralpak® IG-3) with hexane:isopropanol (90:10) + 0.1% diethylamine. Retention times: (2S)-enantiomer = 8.2 min; (2R) = 10.5 min .

- Byproduct analysis : Monitor iso-promethazine derivatives (e.g., (2S)-N,N-dimethyl analogs) via LC-MS to optimize enantioselectivity .

Q. How do computational methods predict interactions with neurotransmitter receptors, and what validation experiments are required?

- Methodological Answer :

- Molecular docking : AutoDock Vina predicts binding poses in 5-HT₂A’s orthosteric site (PDB: 6WGT). Key interactions:

- Methoxy-pyridine π-π stacking with Phe340.

- Amine group salt bridge with Asp155 .

- Validation :

- Site-directed mutagenesis (e.g., Asp155Ala) to disrupt binding.

- Functional assays (e.g., IP₁ accumulation) to confirm receptor activation .

Q. What analytical techniques confirm stereochemical configuration and molecular conformation?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (solvent: ethyl acetate/hexane). Compare with PubChem data (e.g., CCDC 2054321) .

- NMR spectroscopy :

- ¹H-NMR (600 MHz, CDCl₃): Methoxy singlet at δ 3.85 ppm; pyridine protons at δ 8.2–7.1 ppm.

- NOESY: Correlate H-2 (δ 3.45) with pyridine H-3 to confirm (2S)-configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.